N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-17-9-8-14(10-19(17)25-2)18-11-15(22-27-18)12-21-20(23)13-26-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTQMJOQMJMTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Attachment of the Phenoxyacetamide Group: The phenoxyacetamide group can be attached through an amide coupling reaction using phenoxyacetic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a phenoxy group.
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxyacetamide: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is unique due to the presence of both the phenoxyacetamide and dimethoxyphenyl groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups may enhance its efficacy and selectivity in various applications compared to similar compounds.
Biological Activity
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features an isoxazole ring substituted with a dimethoxyphenyl group and a phenoxyacetamide moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
1. Enzyme Inhibition
One notable area of study involves the compound's role as an α-glucosidase inhibitor , which is significant for managing type 2 diabetes. In a comparative study, derivatives of phenoxyacetamide exhibited varying degrees of inhibitory potency against α-glucosidase, with some showing IC50 values significantly lower than established inhibitors like Acarbose .
| Compound | IC50 (μM) | Selectivity (α-glucosidase/α-amylase) |
|---|---|---|
| This compound | TBD | TBD |
| Acarbose | 327 | 1 |
| HXH8r | 15.32 | TBD |
2. Cytotoxicity Studies
In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects on human hepatocyte cells (LO2), indicating a favorable safety profile for potential therapeutic use . This is crucial for drug development as it suggests that these compounds could be safe for human use at effective doses.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Molecular docking studies have provided insights into how this compound interacts with the active sites of target enzymes, suggesting non-covalent interactions that stabilize the inhibitor-enzyme complex .
Case Studies
Several studies have reported on the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various phenoxyacetamides and evaluated their α-glucosidase inhibitory activity. The most potent analogs displayed significant selectivity over other carbohydrate-hydrolyzing enzymes .
- Molecular Docking Analysis : Another research effort utilized molecular docking to elucidate binding interactions between synthesized compounds and α-glucosidase, reinforcing the importance of structural modifications in enhancing inhibitory activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Isoxazole Ring Formation : Cycloaddition reactions between nitrile oxides and dipolarophiles (e.g., substituted phenylacetylenes) under controlled temperatures (60–80°C) to generate the isoxazole core .
- Acetamide Coupling : A nucleophilic substitution or amide coupling reaction to introduce the phenoxyacetamide moiety, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the pure product .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and verify the absence of unreacted intermediates .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+ ion) .
Q. How can researchers evaluate the biological activity of this compound in preclinical models?
- Methodological Answer :
- In Vitro Assays : Enzyme inhibition studies (e.g., kinase or cyclooxygenase assays) using fluorescence-based readouts to measure IC values .
- Cell-Based Models : Cytotoxicity screening (e.g., MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) to assess anti-proliferative effects .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the isoxazole core during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, a 3 factorial design can identify optimal cycloaddition conditions .
- Computational Modeling : Quantum mechanical calculations (e.g., DFT) to predict transition-state energies and guide solvent selection (e.g., THF vs. DCM) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay protocols (e.g., cell line variability, incubation times) using tools like PRISMA guidelines .
- Orthogonal Validation : Replicate key findings with alternative methods (e.g., switch from ELISA to Western blot for protein quantification) .
- Dose-Response Refinement : Test a broader concentration range (e.g., 0.1–100 µM) to confirm biphasic effects or off-target interactions .
Q. How can computational methods predict the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME to estimate logP, bioavailability, and cytochrome P450 interactions .
- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity .
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., >50 ns simulations) to prioritize derivatives for synthesis .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Gene Knockdown : siRNA-mediated silencing of putative targets (e.g., COX-2 or EGFR) to confirm pathway-specific effects .
- In Vivo Models : Pharmacodynamic studies in rodent models (e.g., xenograft tumors) with tissue sampling for biomarker analysis (e.g., phospho-kinase arrays) .
- Metabolomics : LC-MS-based profiling to identify downstream metabolic perturbations linked to target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
